molecular formula C24H36N4O4 B4582782 1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine

1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine

Cat. No. B4582782
M. Wt: 444.6 g/mol
InChI Key: AYIYTQRDNBDFOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves condensation reactions, cyclization, and the use of specific catalysts to achieve high yields. For instance, Shimoga et al. (2018) described the synthesis of a related compound via polyphosphoric acid condensation, emphasizing high yield and characterization through spectroscopic methods (Shimoga, Shin, & Kim, 2018).

Molecular Structure Analysis

Structural elucidation of similar molecules often employs techniques like NMR, IR spectroscopy, and X-ray diffraction. Ertan et al. (1997) utilized IR and NMR spectral analyses to elucidate the structure of a compound, further confirmed by X-ray diffraction, highlighting the importance of stereochemistry in understanding molecular structure (Ertan, Yeşilada, Tozkoparan, Tarımcı, Krebs, & Läge, 1997).

Chemical Reactions and Properties

The reactivity of related compounds can be influenced by their functional groups, leading to various chemical reactions. For example, the photochemistry and solvolytic reactivity of dimethoxybenzyl compounds were examined by DeCosta et al. (2000), offering insights into their behavior under different conditions (DeCosta, Howell, Pincock, & Rifai, 2000).

Scientific Research Applications

Synthesis and Biological Activity

  • Research has demonstrated the synthesis and structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting their significant DNA protective ability and antimicrobial activities. This research underscores the potential of such compounds in developing therapies with minimized cytotoxicity against cancer cells (Gür et al., 2020).

Chemical Synthesis Techniques

  • Studies have also focused on the chemical synthesis of related compounds, illustrating the high-yielding nature of specific reactions and the detailed spectroscopic characterization of the synthesized products. Such research contributes to the understanding of efficient synthesis routes for complex molecules (Shimoga et al., 2018).

Potential Pharmaceutical Applications

  • The exploration of neurokinin-1 receptor antagonists suitable for both intravenous and oral administration has been a significant area of research, with compounds showing effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

  • Another study synthesized and labeled specific compounds with 14C for potential use in radiopharmaceutical applications, demonstrating the versatility of these molecules in scientific research (Ithakissios et al., 1974).

properties

IUPAC Name

1-[3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O4/c1-27(18-24(9-5-4-6-10-24)28-11-13-31-14-12-28)17-23-25-22(26-32-23)16-19-7-8-20(29-2)21(15-19)30-3/h7-8,15H,4-6,9-14,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIYTQRDNBDFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)CC2=CC(=C(C=C2)OC)OC)CC3(CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine
Reactant of Route 3
Reactant of Route 3
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine
Reactant of Route 4
Reactant of Route 4
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine
Reactant of Route 5
Reactant of Route 5
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine
Reactant of Route 6
Reactant of Route 6
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine

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